molecular formula C18H21NO2S B6561584 N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 1091123-05-5

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6561584
CAS No.: 1091123-05-5
M. Wt: 315.4 g/mol
InChI Key: LRIMQCLTUGXWRK-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is a substituted acetamide featuring a phenyloxane moiety attached to the acetamide nitrogen via a methyl linker and a thiophen-2-yl group at the acetyl position.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-17(13-16-7-4-12-22-16)19-14-18(8-10-21-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIMQCLTUGXWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Phenyloxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has been studied for its interactions with various biological systems. Key areas of interest include:

  • PPARδ Agonism : The compound acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in lipid metabolism and inflammatory responses. Activation of PPARδ has implications for enhancing insulin sensitivity and regulating lipid levels, making it a candidate for metabolic disorder treatments.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Antitumor Activity : Research indicates that this compound may have antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Metabolic Disorders

A study evaluated the effects of this compound on lipid metabolism in rodent models. Results indicated a significant reduction in triglyceride levels and improved insulin sensitivity compared to control groups, suggesting potential therapeutic benefits for conditions like obesity and type 2 diabetes.

Cancer Research

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares core structural motifs with several acetamide derivatives reported in the evidence:

  • Thiophene-containing acetamides: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene substituents but lacks the phenyloxane group. Its synthesis involves activating 2-(thiophen-2-yl)acetic acid to acetyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide (): Substituted with a bromophenyl group instead of phenyloxane. This derivative demonstrated antimycobacterial activity, highlighting the pharmacological relevance of thiophene-acetamide hybrids .
  • Phenyl-substituted acetamides: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetamide (): Incorporates a thiazolidinone ring and methoxyphenyl group. Such modifications influence solubility and bioactivity . 2-(2-Fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide (): Combines fluorophenyl and thiophenmethyl groups, with a logP of 2.93, suggesting moderate lipophilicity .
  • Complex heterocyclic systems :

    • N-(4-Methylphenyl)-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide (): Features an indole-thiophene hybrid structure, underscoring the diversity of bioactive acetamide scaffolds .
Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight logP Biological Activity Reference
Target Compound Phenyloxane-methyl, thiophen-2-yl Not reported Not reported
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene, cyano C11H8N2OS2 Not reported
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide Bromophenyl, thiophen-2-yl C12H10BrNOS Antimycobacterial
2-(2-Fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide Fluorophenyl, thiophenmethyl 249.3 2.93 Not reported
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetamide Thiazolidinone, methoxyphenyl C19H17N2O3S Not reported

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

1. Synthesis and Structural Characteristics

Chemical Structure:
The compound has the molecular formula C17H19NO2SC_{17}H_{19}NO_2S and features a phenyloxan moiety linked to a thiophene group via an acetamide functional group. The synthesis typically involves nucleophilic substitution reactions, where the oxan moiety is formed first, followed by its attachment to thiophene-2-carboxamide .

Synthetic Route:

  • Formation of Phenyloxan: Reaction of phenylmagnesium bromide with oxirane.
  • Attachment to Thiophene: Nucleophilic substitution using sodium hydride or potassium carbonate.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, it may influence peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation.

3.1 Anticancer Properties

Recent studies have explored the anticancer potential of related compounds, revealing significant cytotoxic activity against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
Compound ASK-MEL-2 (melanoma)4.27
Compound BMCF-7 (breast cancer)0.28
Compound CA549 (lung carcinoma)0.52

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, particularly in inhibiting tumor growth.

3.2 Mechanistic Insights

In vitro studies have indicated that certain derivatives of thiophene compounds induce apoptosis in cancer cells through the activation of caspases and the inhibition of key kinases such as ERK1/2 . This suggests that this compound may exert its effects by modulating cell cycle progression and promoting programmed cell death.

4. Pharmacological Potential

The compound's unique structural features position it as a candidate for further pharmacological exploration:

  • Anti-inflammatory Activity: Its interaction with PPARs may provide therapeutic avenues for treating inflammatory diseases.
  • Analgesic Properties: Similar compounds have shown potential in pain management through opioid receptor modulation .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

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